molecular formula C20H28ClN B1665751 Alverine hydrochloride CAS No. 5982-87-6

Alverine hydrochloride

Cat. No.: B1665751
CAS No.: 5982-87-6
M. Wt: 317.9 g/mol
InChI Key: ZKRKHXXSBDSIKQ-UHFFFAOYSA-N
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Description

Alverine hydrochloride is a smooth muscle relaxant primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in alleviating painful menstruation caused by muscle spasms in the uterus. The compound works by directly acting on the smooth muscle in the gut and uterus, causing it to relax and thereby relieving symptoms associated with muscle spasms .

Scientific Research Applications

Alverine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on smooth muscle cells and its potential use in treating various smooth muscle disorders.

    Medicine: this compound is extensively researched for its therapeutic potential in treating gastrointestinal disorders and painful menstruation.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alverine hydrochloride involves the allylation of ethylamine hydrochloride with (E)-1,3-dichloropropene. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

Alverine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites such as 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide. These metabolites play a significant role in the pharmacokinetics and pharmacodynamics of this compound .

Mechanism of Action

Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, this compound alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .

Comparison with Similar Compounds

Similar Compounds

    Dicyclomine: Another antispasmodic used to treat irritable bowel syndrome.

    Hyoscine: Used for its antispasmodic and antiemetic properties.

    Mebeverine: A smooth muscle relaxant used to treat irritable bowel syndrome.

    Otilonium: Used for its antispasmodic effects in gastrointestinal disorders.

    Pinaverium: Another antispasmodic used to treat gastrointestinal disorders.

    Trimebutine: Used for its antispasmodic and prokinetic effects

Uniqueness

Alverine hydrochloride is unique in its specific action on the smooth muscle of the gut and uterus, with minimal effects on other smooth muscles such as those in the heart and blood vessels. This selective action makes it particularly effective in treating gastrointestinal and uterine muscle spasms without causing significant side effects in other parts of the body .

Properties

CAS No.

5982-87-6

Molecular Formula

C20H28ClN

Molecular Weight

317.9 g/mol

IUPAC Name

ethyl-bis(3-phenylpropyl)azanium;chloride

InChI

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H

InChI Key

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N

SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl

Canonical SMILES

CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-]

Appearance

Solid powder

5982-87-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

150-59-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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